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Introduction

Heilaohuguosu, the medicinal mushroom Phellinus igniarius, has been a cornerstone of

traditional medicine in East Asia for centuries, valued for its diverse therapeutic properties.

Modern scientific investigation has identified a wealth of bioactive compounds within this

fungus, including polysaccharides, polyphenols, and triterpenoids, which exhibit potent anti-

inflammatory, antioxidant, and immunomodulatory activities. Notably, specific extracts and

isolated compounds from Phellinus igniarius, herein referred to as Heilaohuguosu G, have

demonstrated significant anti-tumor effects, positioning them as promising candidates for novel

cancer therapeutics.

These application notes provide a comprehensive overview of the anti-cancer properties of

Heilaohuguosu G, with a focus on its cellular mechanisms and protocols for its investigation.

The information is intended for researchers, scientists, and professionals in drug development

exploring natural compounds for oncology applications.

Data Presentation
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Compound/
Extract

Cancer Cell
Line

Assay
Incubation
Time (h)

IC50 Value /
Effect

Reference

Dichlorometh

ane Extract

(DCMPI)

HT-29

(Colon)
MTT 72

Strongest

inhibitor

among tested

fractions

[1]

Hispolon

C6

(Glioblastoma

)

MTT 24 68.1 µM [2]

Hispolon

C6

(Glioblastoma

)

MTT 48 51.7 µM [2]

Hispolon

DBTRG

(Glioblastoma

)

MTT 24 55.7 µM [2]

Hispolon

DBTRG

(Glioblastoma

)

MTT 48 46.6 µM [2]

Hispolon A549 (Lung) MTT 12, 24, 48, 72

Dose- and

time-

dependent

decrease in

viability

[3]

Hispolon H661 (Lung) MTT 12, 24, 48, 72

Dose- and

time-

dependent

decrease in

viability

[3]

Hispolon

Hep3B

(Hepatocellul

ar

Carcinoma)

MTT -

Dose- and

time-

dependent

inhibition of

growth

[4]
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Total Ethanol

Extract (TPI)

SGC-7901

(Gastric)
MTT -

Most

cytotoxic

against this

line

[5]

Total Ethanol

Extract (TPI)

HepG-2,

AGS, Hela,

A-549

MTT -

Demonstrate

d anti-tumor

activities

[5]

Table 2: In Vivo Anti-Tumor Efficacy of Heilaohuguosu G
Polysaccharides

Polysacc
haride
Origin

Animal
Model

Tumor
Model

Administr
ation
Route

Dosage
(mg/kg)

Tumor
Inhibition
Rate (%)

Referenc
e

Gansu P.

igniarius

(GPIP)

Kunming

mice

H22

Hepatoma
Oral -

Significantl

y higher

than

control

[6]

P. igniarius

extracts
S180 mice

S180

Sarcoma
Oral 100 31.88 [7]

P. igniarius

extracts
S180 mice

S180

Sarcoma
Oral 200 46.25 [7]

P. igniarius

extracts
S180 mice

S180

Sarcoma
Oral 400 53.13 [7]

Signaling Pathways and Mechanisms of Action
Heilaohuguosu G exerts its anti-cancer effects through multiple mechanisms, primarily by

inducing apoptosis (programmed cell death) and causing cell cycle arrest in cancer cells.

1. Induction of Apoptosis:

Several studies have shown that extracts and compounds from Phellinus igniarius trigger the

intrinsic, or mitochondrial, pathway of apoptosis. This is characterized by:
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Loss of Mitochondrial Membrane Potential (MMP): Heilaohuguosu G compounds can cause

the mitochondrial membrane to become permeable.

Release of Cytochrome c: The loss of MMP leads to the release of cytochrome c from the

mitochondria into the cytoplasm.

Caspase Activation: Cytoplasmic cytochrome c activates a cascade of enzymes called

caspases, including caspase-9 and the executioner caspase-3.

PARP Cleavage: Activated caspase-3 cleaves Poly (ADP-ribose) polymerase (PARP), a

protein involved in DNA repair, leading to cellular disassembly.

Modulation of Bcl-2 Family Proteins: Heilaohuguosu G can increase the expression of pro-

apoptotic proteins like Bax and decrease the expression of anti-apoptotic proteins like Bcl-2,

thereby promoting apoptosis.[5][7]
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Caption: Mitochondrial Apoptosis Pathway Induced by Heilaohuguosu G.

2. Cell Cycle Arrest:

Heilaohuguosu G can halt the proliferation of cancer cells by arresting the cell cycle at specific

phases, most notably the G0/G1 or G2/M phase. This is achieved by modulating the

expression of key cell cycle regulatory proteins:

Downregulation of Cyclins and CDKs: A decrease in the levels of cyclins (e.g., Cyclin D1,

Cyclin E, Cyclin B1) and cyclin-dependent kinases (e.g., CDK2, CDK4, CDK6, cdc2)
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prevents the cell from progressing through the cell cycle checkpoints.[3][4]

Upregulation of CDK Inhibitors: An increase in the expression of CDK inhibitors like p21 and

p27 blocks the activity of cyclin-CDK complexes, leading to cell cycle arrest.[3][4]
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Caption: Mechanism of Heilaohuguosu G-Induced G1/S Cell Cycle Arrest.

Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is used to determine the cytotoxic effects of Heilaohuguosu G on cancer cells.

Materials:

Cancer cell line of interest
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Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

Heilaohuguosu G extract or compound, dissolved in a suitable solvent (e.g., DMSO)

96-well plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

DMSO

Microplate reader

Procedure:

Seed cells in a 96-well plate at a density of 3 x 10³ to 8 x 10³ cells/well and incubate for 24

hours.

Prepare serial dilutions of Heilaohuguosu G in complete culture medium.

Remove the old medium from the wells and add 100 µL of the prepared Heilaohuguosu G
dilutions. Include a vehicle control (medium with solvent).

Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).[3]

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the

formazan crystals.[6]

Measure the absorbance at 490 nm or 570 nm using a microplate reader.

Calculate the percentage of cell viability relative to the vehicle control.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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